
Desacetyl-7-desmethyl Agomelatine Hydrobromide
Übersicht
Beschreibung
Desacetyl-7-desmethyl Agomelatine Hydrobromide is a biochemical used for proteomics research . It is an analogue of Agomelatine .
Chemical Reactions Analysis
Desacetyl-7-desmethyl Agomelatine Hydrobromide is a compound with the molecular formula C12H14BrNO . It is a potent agonist at melatonin MT1 and MT2 receptors and a neutral antagonist at 5-HT2C receptors .Physical And Chemical Properties Analysis
Desacetyl-7-desmethyl Agomelatine Hydrobromide has a molecular weight of 268.15 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 267.02588 g/mol . Its topological polar surface area is 46.2 Ų .Wissenschaftliche Forschungsanwendungen
Melatonergic Modulation in Depression and Other Disorders
Desacetyl-7-desmethyl Agomelatine Hydrobromide is recognized for its melatonergic modulation. It primarily acts as an MT1/MT2 agonist and 5-HT2C antagonist. This dual action contributes to its effectiveness in treating major depressive disorder, potentially offering a unique approach to managing depression and other therapeutic targets. The drug's interaction with melatonin receptors helps synchronize circadian rhythms, which are often disrupted in depression. There's also evidence suggesting its potential use in treating Seasonal Affective Disorder (SAD), Alzheimer’s, ADHD, and various anxiety disorders, indicating a broader spectrum of application beyond just depression (Fornaro et al., 2010).
Neurodegenerative Diseases and Memory Disorders
Research has highlighted the potential of Desacetyl-7-desmethyl Agomelatine Hydrobromide in the treatment of memory disorders associated with neurodegenerative diseases. The drug's pro-chronobiological activity, through its agonistic effect on melatonin receptors and antagonism of 5-hydroxytryptamine 2C receptors, contributes to reconstructing sleep-wake rhythms and normalizing circadian disturbances. This effect, combined with the enhancement of dopamine and noradrenaline release in the prefrontal cortex, positions the drug as a unique pharmacological agent potentially beneficial in treating psychiatric and circadian-rhythm sleep disorders, memory impairment, and cognitive impairment found in neurodegenerative and psychiatric diseases (Su et al., 2022).
Antidepressant Efficacy and Tolerability
Desacetyl-7-desmethyl Agomelatine Hydrobromide's antidepressant efficacy has been assessed through various studies, demonstrating modest but statistically significant benefits over placebos in certain trials. Its tolerability profile is generally favorable compared to other antidepressants, highlighting its potential as an alternative treatment for patients who do not respond to or cannot tolerate other drugs. The unique pharmacology of Desacetyl-7-desmethyl Agomelatine Hydrobromide, particularly its melatonergic agonist properties, might offer a promising and well-tolerated medication option for major depressive disorder, though more extensive trials are needed for a comprehensive understanding of its efficacy and safety (Howland, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(2-aminoethyl)naphthalen-2-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKMSWFEISQKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetyl-7-desmethyl Agomelatine Hydrobromide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

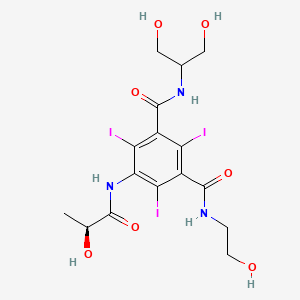
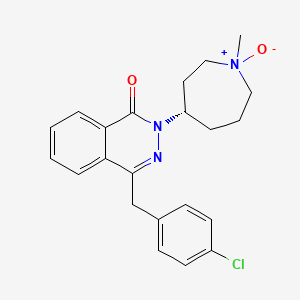
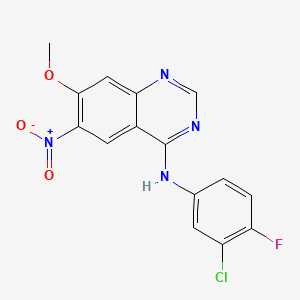
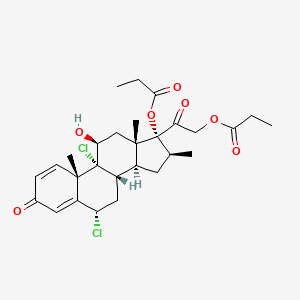
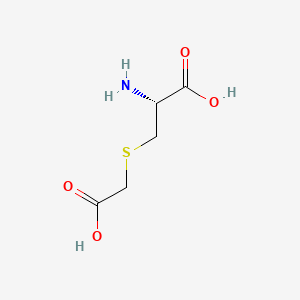
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
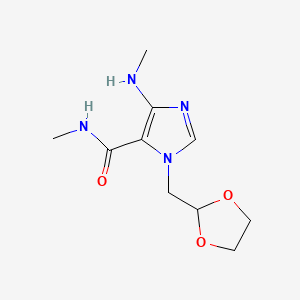
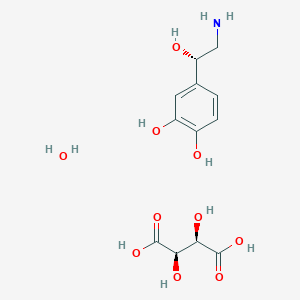

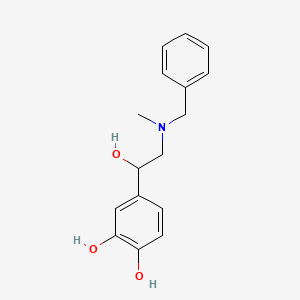
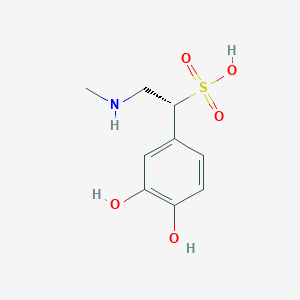
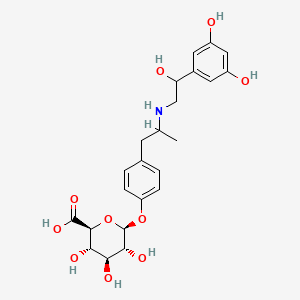
![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)